molecular formula C10H7ClN2 B1309864 5-(4-Chlorophenyl)pyrimidine CAS No. 82525-17-5

5-(4-Chlorophenyl)pyrimidine

Cat. No. B1309864
CAS RN: 82525-17-5
M. Wt: 190.63 g/mol
InChI Key: WJMTYHPVECLEHE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 5-(4-Chlorophenyl)pyrimidine involves various chemical reactions, including one-pot synthesis, chlorination, aminization, and condensation reactions. For instance, an ultrasound-mediated one-pot synthesis was used to create a series of thiadiazolopyrimidine derivatives with anticancer properties . Another study reported the synthesis of 5-(2-haloethyl)pyrimidine derivatives through reactions with hydroiodic acid and phosphoryl chloride . Additionally, a tandem Aldol condensation-Michael addition process in aqueous diethylamine medium was employed to synthesize a dichlorophenylmethylene bis derivative .

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of these derivatives. The crystal structures of various synthesized compounds have been elucidated, revealing details such as planarity, conformation, and intramolecular interactions. For example, the structure of a pyrazolopyrimidinamine derivative was determined, showing a triclinic system with specific space group parameters . Similarly, the crystal structure of a pyridopyrimidinone derivative was analyzed, revealing coplanar ring atoms in the moiety .

Chemical Reactions Analysis

The derivatives of 5-(4-Chlorophenyl)pyrimidine undergo various chemical reactions, including chlorination and nucleophilic substitution. The chlorination of 5-substituted barbituric acids led to the formation of new trichloropyrimidines with antibacterial activity . Another study investigated the chlorination of perfluoroalkyl-substituted pyrimidines, resulting in chloro-substituted pyrimidine diones .

Physical and Chemical Properties Analysis

The physical and chemical properties of these derivatives are influenced by their molecular structures. The presence of halogen atoms, such as chlorine, and various substituents like methyl, methoxy, and amino groups, affect properties like solubility, melting point, and reactivity. The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of some derivatives were studied, indicating good drug-like properties . The molecular electrostatic potential (MEP) and natural bond orbital (NBO) calculations provide insights into the reactive sites for electrophilic and nucleophilic attacks .

Relevant Case Studies

Several case studies within the papers demonstrate the potential biological activities of these derivatives. For instance, the thiadiazolopyrimidine derivatives exhibited in vitro anticancer activity against various human tumor cell lines . The antibacterial activity of trichloropyrimidines against human bacterial flora was also reported . These studies showcase the therapeutic potential of 5-(4-Chlorophenyl)pyrimidine derivatives in treating diseases.

Scientific Research Applications

Antimalarial Drug Research

5-(4-Chlorophenyl)pyrimidine derivatives, such as PYR, have been studied extensively in the context of antimalarial drug research. Investigations into their molecular geometry, natural bond orbital, and molecular electrostatic potential have been conducted to understand their effectiveness in inhibiting malaria. The dihedral angle between the pyrimidine and phenyl rings plays a crucial role in the docking of the drug molecule in the active site of the enzyme, making these compounds significant in antimalarial therapies (Sherlin et al., 2018).

Antitumor and Anticancer Research

Research into the antitumor activities of 5-(4-Chlorophenyl)pyrimidine derivatives has shown promising results. These compounds have been evaluated for their effectiveness against various cancer cell lines. For instance, studies have focused on the synthesis and evaluation of novel pyrimidines and their derivatives, exploring their potential as anticancer agents. One such study investigated 5-(4-chlorophenyl)-N,N-dimethyl-7-(trifluoromethyl) pyrazolo pyrimidine-3-carboxamide for its antitumor activities, revealing its effectiveness in inhibiting tumor growth (Xin, 2012).

Antibacterial Research

The antibacterial properties of 5-(4-Chlorophenyl)pyrimidine derivatives have been a subject of interest. Studies have synthesized and evaluated various derivatives for their antibacterial activities against a range of bacterial strains. These studies contribute to the development of new antibacterial agents and expand the understanding of pyrimidine-based compounds in treating bacterial infections (Cieplik et al., 2008).

Enzyme Inhibitor Research

The role of 5-(4-Chlorophenyl)pyrimidine derivatives as enzyme inhibitors has been examined, particularly in relation to dihydrofolic reductase. The studies aimed to understand the mode of pyrimidine binding to the enzyme and to design active-site-directed irreversible inhibitors. This research is pivotal in the development of new therapeutic agents for diseases where enzyme inhibition is a key treatment strategy (Baker et al., 1967).

Nonlinear Optical (NLO) Properties

The nonlinear optical properties of thiopyrimidine derivatives, including those containing the 5-(4-Chlorophenyl)pyrimidine moiety, have been explored. This research is significant in the field of materials science, particularly in the development of new materials for optoelectronic applications. The studies encompass the synthesis, characterization, and evaluation of these compounds' NLO properties, contributing to advancements in high-tech applications (Hussain et al., 2020).

Safety And Hazards

According to the safety data sheet, 5-(4-Chlorophenyl)pyrimidine can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .

properties

IUPAC Name

5-(4-chlorophenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2/c11-10-3-1-8(2-4-10)9-5-12-7-13-6-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMTYHPVECLEHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Chlorophenyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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